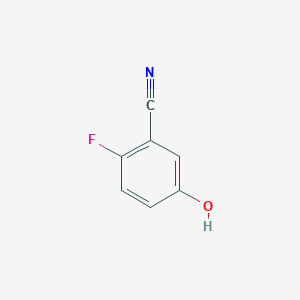

2-Fluoro-5-hydroxybenzonitrile

説明

特性

IUPAC Name |

2-fluoro-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLYBTRQFOKYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626920 | |

| Record name | 2-Fluoro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104798-53-0 | |

| Record name | 2-Fluoro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104798-53-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzonitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-5-hydroxybenzonitrile, a key intermediate in medicinal chemistry and organic synthesis. The unique arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring—imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This document is intended to serve as a technical resource, offering insights into its characteristics, handling, and application.

Molecular and Physical Characteristics

2-Fluoro-5-hydroxybenzonitrile, also known as 3-Cyano-4-fluorophenol, is a solid at room temperature. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (hydroxyl, nitrile, and fluorine) suggests a degree of intermolecular interaction that influences its physical properties.

Table 1: Core Physical and Chemical Properties of 2-Fluoro-5-hydroxybenzonitrile

| Property | Value | Source(s) |

| CAS Number | 104798-53-0 | [1] |

| Molecular Formula | C₇H₄FNO | [1] |

| Molecular Weight | 137.11 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 111-113 °C | N/A |

| Boiling Point | 98-108 °C | [2] |

| Density | 1.34 g/cm³ | N/A |

| pKa | 8.59 ± 0.18 | N/A |

| InChI Key | HFLYBTRQFOKYHC-UHFFFAOYSA-N | [2] |

Solubility Profile

Expected Solubility:

-

High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

-

Moderate Solubility: Alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone).

-

Low Solubility: Nonpolar solvents such as hexanes and toluene.

-

Slightly Soluble: Chlorinated solvents like dichloromethane and chloroform.

Spectroscopic Profile: A Structural Elucidation

The spectroscopic data for 2-Fluoro-5-hydroxybenzonitrile provides a clear "fingerprint" of its molecular structure. Below is a predicted analysis based on the known effects of its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic vibrations of its functional groups.

-

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3550 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[3]

-

C≡N Stretch: A sharp, strong absorption should appear in the 2220-2260 cm⁻¹ range, which is typical for a nitrile group conjugated with an aromatic ring.[4]

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹, will indicate the presence of the carbon-fluorine bond.[2]

-

Aromatic C=C Stretch: Multiple sharp, medium-intensity peaks are expected in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the aromatic protons. Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm). The coupling patterns (doublets, doublet of doublets) will be influenced by both proton-proton and proton-fluorine coupling. The phenolic proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

-

C-OH: The carbon attached to the hydroxyl group will be shifted downfield (higher ppm).

-

C-F: The carbon bonded to fluorine will appear as a doublet due to carbon-fluorine coupling, and its chemical shift will be significantly downfield.

-

C-CN: The carbon of the nitrile group will have a characteristic chemical shift in the 115-125 ppm range.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the substituents.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 137. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals.

Expected Fragmentation Pathways:

-

Loss of HCN: A common fragmentation for benzonitriles.

-

Loss of CO: Characteristic of phenols.

-

The stability of the aromatic ring will likely result in a relatively intense molecular ion peak.[5]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 2-Fluoro-5-hydroxybenzonitrile is dictated by the interplay of its three functional groups.

Caption: Synthetic workflow for 2-Fluoro-5-hydroxybenzonitrile.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-fluoro-5-aminobenzonitrile in an aqueous solution of sulfuric acid at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Diazotization: Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete.

-

Hydrolysis: Carefully add the diazonium salt solution to a pre-heated aqueous solution of sulfuric acid. An effervescence will be observed. Heat the mixture at reflux until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of 2-Fluoro-5-hydroxybenzonitrile.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Run Time | 15 minutes |

Protocol:

-

Sample Preparation: Prepare a stock solution of 2-Fluoro-5-hydroxybenzonitrile in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards and samples by diluting the stock solution.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the samples and standards onto the column and record the chromatograms.

-

Quantification: Determine the purity by calculating the peak area percentage of the main peak relative to the total peak area.

Safety and Handling

2-Fluoro-5-hydroxybenzonitrile is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2]* Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection). [2] Always consult the Safety Data Sheet (SDS) before handling this compound. Work in a well-ventilated fume hood and wear appropriate gloves, safety glasses, and a lab coat.

Conclusion

2-Fluoro-5-hydroxybenzonitrile is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of functional groups provides multiple avenues for chemical modification, allowing for the construction of complex molecular architectures. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe use in a research and development setting.

References

Sources

An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzonitrile (CAS: 104798-53-0)

A Note from the Senior Application Scientist: This technical guide has been meticulously compiled to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 2-Fluoro-5-hydroxybenzonitrile. While this compound serves as a valuable building block in organic synthesis, it is important to note that detailed, peer-reviewed experimental data for this specific molecule is not as abundant as for some of its derivatives. Therefore, this guide synthesizes available data with established principles of chemical reactivity and spectroscopy of analogous compounds to present a thorough and practical resource.

Core Compound Profile

2-Fluoro-5-hydroxybenzonitrile, also known by its synonym 3-Cyano-4-fluorophenol, is a bifunctional aromatic compound featuring a nitrile group, a hydroxyl group, and a fluorine atom on a benzene ring. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-5-hydroxybenzonitrile is presented in the table below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various matrices.

| Property | Value | Source(s) |

| CAS Number | 104798-53-0 | [1] |

| Molecular Formula | C₇H₄FNO | [1] |

| Molecular Weight | 137.11 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not specified | |

| Boiling Point | 98-108 °C | [2] |

| pKa | 8.59 ± 0.18 | [3] |

| IUPAC Name | 2-fluoro-5-hydroxybenzonitrile | [1] |

graph "2_Fluoro_5_hydroxybenzonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Substituent nodes F [label="F", pos="2.3,1.25!", fontcolor="#EA4335"]; CN1 [label="C", pos="-2.3,1.25!"]; N1 [label="N", pos="-3.1,1.65!"]; O [label="O", pos="2.3,-1.25!", fontcolor="#4285F4"]; H [label="H", pos="3.1,-1.65!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds in ring C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold];

// Substituent bonds C6 -- F; C2 -- CN1; CN1 -- N1 [style=bold]; CN1 -- N1 [style=bold, pos=end]; C5 -- O; O -- H;

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; }

Caption: Chemical structure of 2-Fluoro-5-hydroxybenzonitrile.

Synthesis and Purification

One possible forward synthesis approach could involve the Sandmeyer reaction starting from 2-fluoro-5-aminophenol. This would entail diazotization of the amino group followed by cyanation.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for 2-Fluoro-5-hydroxybenzonitrile.

Experimental Protocol (Hypothetical)

-

Diazotization: Dissolve 2-fluoro-5-aminophenol in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. To this solution, add the cold diazonium salt solution portion-wise, allowing for the evolution of nitrogen gas.

-

Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction. Cool the mixture and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the three different substituents.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by several key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the nitrile group.

-

C-F stretch: A strong absorption in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 137.

Chemical Reactivity and Applications

The reactivity of 2-Fluoro-5-hydroxybenzonitrile is dictated by its three functional groups.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions, including:

-

O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers. This is a common strategy to introduce various side chains.

-

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

-

Williamson Ether Synthesis: A specific type of O-alkylation that is widely used in organic synthesis.

Caption: General scheme for O-alkylation of 2-Fluoro-5-hydroxybenzonitrile.

Reactivity of the Nitrile Group

The nitrile group can be transformed into other functional groups:

-

Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.

-

Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride.

Reactivity of the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro, hydroxyl, and nitrile) will determine the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine is a deactivating, ortho-, para-directing group, and the nitrile group is a deactivating, meta-directing group. The overall regioselectivity of substitution will be a balance of these electronic and steric effects.

Applications in Synthesis

2-Fluoro-5-hydroxybenzonitrile is a valuable intermediate in the synthesis of a variety of target molecules. Its derivative, 2-Fluoro-5-formylbenzonitrile, is a known intermediate in the synthesis of the PARP inhibitor Olaparib, a drug used in cancer therapy.[4][5] This highlights the importance of this structural motif in medicinal chemistry. The presence of the fluorine atom can often enhance the metabolic stability and binding affinity of drug candidates.[6]

Safety and Handling

2-Fluoro-5-hydroxybenzonitrile should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Classification

The compound is classified with the following hazards:

-

Acute Toxicity, Oral: May be harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Safe Handling Protocol

-

Engineering Controls: Use in a well-ventilated area, preferably a certified chemical fume hood.

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material and place it in a sealed container for disposal.

Conclusion

2-Fluoro-5-hydroxybenzonitrile is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its properties, potential synthesis, reactivity, and safe handling practices based on available information and established chemical principles. As with any chemical, researchers should always consult the most up-to-date Safety Data Sheet (SDS) before use and perform a thorough risk assessment for any new experimental procedures.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzonitrile. Retrieved from [Link]

-

ChemEurope. (n.d.). Electrophilic substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

PubChem. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

RSC Publishing. (n.d.). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Retrieved from [Link]

-

YouTube. (2018, February 19). Electrophilic Substitution Reaction. Retrieved from [Link]

-

PubMed. (n.d.). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

-

UCSF Library. (n.d.). NTP technical report on the toxicology and carcinogenesis studies of toluene (CAS no. 108-88-3) in F344/N rats and B6C3F₁ mice (inhalation studies). Retrieved from [Link]

Sources

- 1. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-hydroxybenzonitrile | 104798-53-0 [sigmaaldrich.com]

- 3. 3-Fluoro-5-hydroxybenzonitrile | 473923-95-4 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 6. ossila.com [ossila.com]

2-Fluoro-5-hydroxybenzonitrile molecular weight and formula

An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzonitrile

Introduction

2-Fluoro-5-hydroxybenzonitrile is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a nitrile, a hydroxyl group, and a fluorine atom, makes it a versatile and valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a high degree of chemical manipulation, enabling its use as a key intermediate in the development of novel pharmaceuticals and agrochemicals.

The presence of a fluorine atom is particularly noteworthy. In drug discovery, the incorporation of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity to target proteins, and pharmacokinetic profile.[1][2][3] This guide provides a comprehensive overview of 2-Fluoro-5-hydroxybenzonitrile, detailing its chemical and physical properties, molecular characteristics, applications, and safety protocols, designed for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

The fundamental properties of 2-Fluoro-5-hydroxybenzonitrile are summarized below. This data is critical for its use in experimental design, ensuring accurate stoichiometric calculations and appropriate reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO | [4][5] |

| Molecular Weight | 137.11 g/mol | [4][5] |

| CAS Number | 104798-53-0 | [4][5] |

| IUPAC Name | 2-fluoro-5-hydroxybenzonitrile | [4] |

| Synonyms | 3-Cyano-4-fluorophenol | [5] |

| Physical Form | Solid | |

| Melting Point | 111-113 °C | [5] |

| Boiling Point | 268 °C | [5] |

Molecular Structure and Mechanistic Insights

The reactivity and utility of 2-Fluoro-5-hydroxybenzonitrile are dictated by its molecular architecture. The benzene ring is substituted with three key functional groups, each contributing to its chemical personality.

-

Fluorine Atom: The electronegative fluorine atom at the C2 position acts as a powerful electron-withdrawing group via the inductive effect. This influences the electron density of the aromatic ring and can direct the course of further electrophilic substitution reactions. Its presence is a key feature for enhancing the pharmacological properties of derivative compounds.[6]

-

Hydroxyl Group: The hydroxyl (-OH) group at the C5 position is an activating, ortho-para directing group. It is also a key site for reactions such as etherification or esterification, allowing for the attachment of other molecular fragments.

-

Nitrile Group: The nitrile (-C≡N) group is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing multiple pathways for synthetic diversification.

The interplay of these groups makes 2-Fluoro-5-hydroxybenzonitrile a valuable intermediate for creating diverse chemical libraries for screening in drug and materials discovery programs.

Applications in Pharmaceutical and Agrochemical Synthesis

While direct applications of 2-Fluoro-5-hydroxybenzonitrile are as a synthetic intermediate, its structural motifs are found in a range of bioactive molecules. Related fluorinated benzonitriles are crucial for creating high-value compounds.

-

Pharmaceutical Development: This class of compounds serves as a key precursor in the synthesis of various pharmaceuticals.[6] For example, the related intermediate 2-Fluoro-5-formylbenzonitrile is critical in the synthesis of Olaparib, a PARP inhibitor used to treat certain types of cancer, including ovarian and breast cancer.[7][8] The unique functional groups facilitate the construction of complex heterocyclic systems that are common in modern drug candidates, including anti-inflammatory and anti-cancer agents.[6]

-

Agrochemical Sector: Similar to its role in pharmaceuticals, the structural features of fluorinated hydroxybenzonitriles are valuable in the agrochemical industry. They can be used as starting materials to formulate effective herbicides and pesticides. The stability and reactivity of the molecule are well-suited for creating formulations that improve crop protection.[6]

-

Materials Science: The compound is also utilized in the development of advanced materials, such as specialized polymers and coatings, where its properties can enhance chemical resistance and durability.[6]

Synthetic Pathways: An Overview

The synthesis of functionalized benzonitriles often involves nucleophilic aromatic substitution or cyanation of an appropriate precursor. A common and robust method for preparing related compounds, such as 2-Fluoro-5-formylbenzonitrile, starts from a brominated precursor, which is then converted to the nitrile. This two-step approach generally offers good control and high purity.[1]

The diagram below illustrates a generalized workflow for the synthesis of a functionalized benzonitrile, a pathway analogous to those used for producing intermediates like 2-Fluoro-5-hydroxybenzonitrile derivatives.

Causality in Experimental Choices:

-

Choice of Cyanation Reagent: Copper(I) cyanide is frequently used for the cyanation of aryl halides due to its reliability and effectiveness, despite its toxicity. The reaction, known as the Rosenmund-von Braun reaction, typically requires a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) to facilitate the reaction at elevated temperatures.[1][9]

-

Avoiding Hazardous Reagents: Newer synthetic routes aim to avoid highly toxic reagents like liquid bromine and cuprous cyanide, especially for industrial-scale production.[8][10] Alternative strategies may involve multi-step processes starting from less hazardous materials, such as the three-step synthesis of 2-fluoro-5-formylbenzonitrile from 2-fluorobenzonitrile.[8][10][11]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling 2-Fluoro-5-hydroxybenzonitrile.

GHS Hazard Classification:

-

Acute Toxicity: Danger. Toxic if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Corrosion/Irritation: Warning. Causes skin irritation.[4]

-

Eye Damage/Irritation: Warning. Causes serious eye irritation.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[12][13] A NIOSH/MSHA-approved respirator should be used if inhalation risk is present.[12]

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[13]

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[12][13]

Storage:

-

Store in a dry, cool, and well-ventilated place.[13]

-

Keep the container tightly closed and sealed.[13]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

2-Fluoro-5-hydroxybenzonitrile is a highly functionalized chemical intermediate with significant value in the synthesis of complex organic molecules. Its distinct combination of fluoro, hydroxyl, and nitrile groups provides a versatile platform for developing novel compounds, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine offers a proven method for enhancing the molecular properties of drug candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22612410, 2-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for Wittig gem-difluoroolefination. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

The Versatile Building Block: A Technical Guide to 3-Cyano-4-fluorophenol

An In-depth Exploration of the Synthesis, Properties, and Applications of 2-Fluoro-5-hydroxybenzonitrile for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorinated synthons are highly sought after for their ability to modulate physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Among these, 3-Cyano-4-fluorophenol, systematically known by its IUPAC name 2-Fluoro-5-hydroxybenzonitrile , stands out as a pivotal intermediate. Its unique arrangement of a nitrile, a hydroxyl group, and a fluorine atom on a benzene ring provides a versatile platform for a multitude of chemical transformations, making it an invaluable tool in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This technical guide provides a comprehensive overview of 2-Fluoro-5-hydroxybenzonitrile, from its fundamental properties to its synthesis and critical applications in drug discovery.

Chemical Identity and Properties

IUPAC Name: 2-Fluoro-5-hydroxybenzonitrile[1][2]

Synonyms: 3-Cyano-4-fluorophenol, 5-Hydroxy-2-fluorobenzonitrile

CAS Number: 104798-53-0[2]

The strategic placement of the electron-withdrawing cyano and fluoro groups, along with the hydrogen-bonding capabilities of the hydroxyl group, imparts a unique electronic and steric profile to the molecule. These features are critical in directing its reactivity and in its interactions with biological targets.

Physicochemical Data

A summary of the key physicochemical properties of 2-Fluoro-5-hydroxybenzonitrile is presented in the table below. This data is essential for its handling, reaction setup, and for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO | [2] |

| Molecular Weight | 137.11 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 98-108 °C | |

| Storage Temperature | Ambient |

Synthesis of 2-Fluoro-5-hydroxybenzonitrile

While multiple synthetic routes can be envisaged for the preparation of 2-Fluoro-5-hydroxybenzonitrile, a common and effective strategy involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a variety of functional groups.[3][4] This approach offers a reliable method for introducing the cyano group onto the fluorinated phenolic ring system.

A plausible synthetic pathway commences from 2-fluoro-5-aminophenol. The amino group is first diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then subjected to a copper(I) cyanide-catalyzed cyanation, yielding the desired 2-Fluoro-5-hydroxybenzonitrile.

Experimental Workflow: Sandmeyer Reaction

Sources

A Technical Guide to the Solubility of 2-Fluoro-5-hydroxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 2-Fluoro-5-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in optimizing their synthetic and formulation workflows.

Introduction: The Critical Role of Solubility in Synthesis and Development

2-Fluoro-5-hydroxybenzonitrile (C₇H₄FNO) is a substituted benzonitrile that serves as a versatile building block in medicinal chemistry.[1][2] Its molecular architecture, featuring a fluorine atom, a hydroxyl group, and a nitrile group, makes it a valuable precursor for a range of biologically active molecules. Understanding its solubility in various organic solvents is paramount for several reasons:

-

Reaction Kinetics: The rate and efficiency of chemical reactions are often dictated by the concentration of reactants in the solution phase.

-

Purification: Processes such as crystallization and chromatography rely on differential solubility to isolate the target compound from impurities.

-

Formulation: For drug development, solubility is a key determinant of a compound's bioavailability and the choice of delivery vehicle.

This guide will delve into the theoretical underpinnings of 2-Fluoro-5-hydroxybenzonitrile's solubility, provide a robust experimental framework for its determination, and discuss the practical implications for laboratory and process chemistry.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[3] The structure of 2-Fluoro-5-hydroxybenzonitrile suggests a nuanced solubility profile.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO | [4] |

| Molecular Weight | 137.11 g/mol | [4] |

| Physical Form | Solid | [5] |

| pKa (Predicted) | 7.58 ± 0.10 | [6] |

The presence of a polar hydroxyl group allows for hydrogen bonding, while the nitrile group contributes to the molecule's polarity. The fluorine atom and the benzene ring add a degree of non-polar character.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Alcohols): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting good solubility in solvents like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group, leading to probable solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The polar functional groups are likely to limit solubility in nonpolar solvents, although the aromatic ring may provide some affinity for aromatic solvents like toluene.

The interplay of these factors is crucial for predicting the solubility behavior of 2-Fluoro-5-hydroxybenzonitrile.

Experimental Determination of Solubility

To obtain reliable quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid compound with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined analytically.

Experimental Workflow:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 2-Fluoro-5-hydroxybenzonitrile to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of 2-Fluoro-5-hydroxybenzonitrile in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-Fluoro-5-hydroxybenzonitrile is a multifactorial property. Understanding these factors provides a predictive framework for solvent selection.

Caption: Key Factors Influencing the Solubility of 2-Fluoro-5-hydroxybenzonitrile.

-

Solute-Solvent Interactions: The extent of solubility is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

Purity of Compound and Solvent: Impurities can affect the measured solubility.

Conclusion and Future Directions

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22612410, 2-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link][4]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][3]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Market Research Future. (2025). 2-Fluoro-5-Formylbenzonitrile Market Research Report. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. chem.ws [chem.ws]

- 4. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-5-hydroxybenzonitrile | 104798-53-0 [sigmaaldrich.com]

- 6. 3-Fluoro-5-hydroxybenzonitrile CAS#: 473923-95-4 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-5-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of the critical parameters governing the stability and optimal storage of 2-Fluoro-5-hydroxybenzonitrile (CAS RN: 104798-53-0), a key intermediate in pharmaceutical and agrochemical research and development. This document synthesizes information from chemical supplier data, established principles of organic chemistry, and regulatory guidelines for stability testing. It is intended for researchers, scientists, and drug development professionals to ensure the long-term integrity, purity, and reactivity of this valuable compound. The guide details recommended storage conditions, elucidates potential degradation pathways, and provides actionable protocols for stability assessment.

Introduction: The Imperative of Stability for a Versatile Building Block

2-Fluoro-5-hydroxybenzonitrile, also known as 3-cyano-4-fluorophenol, is a substituted aromatic compound featuring a nitrile, a hydroxyl, and a fluorine moiety. This unique combination of functional groups makes it a highly versatile precursor in the synthesis of a wide range of biologically active molecules. Its structural attributes are leveraged in the development of novel therapeutics and advanced agrochemicals.

The purity and integrity of starting materials are paramount in any synthetic endeavor, directly impacting reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. Degradation of 2-Fluoro-5-hydroxybenzonitrile can lead to the formation of impurities that may interfere with subsequent reactions or introduce unwanted contaminants. Therefore, a thorough understanding of its stability and the implementation of appropriate storage and handling protocols are not merely best practices but essential components of robust scientific research and development.

This guide provides a foundational understanding of the factors influencing the stability of 2-Fluoro-5-hydroxybenzonitrile and offers practical, evidence-based recommendations for its preservation.

Physicochemical Properties and Their Influence on Stability

A compound's stability is intrinsically linked to its molecular structure and physical properties. The key features of 2-Fluoro-5-hydroxybenzonitrile are:

-

Phenolic Hydroxyl Group (-OH): The hydroxyl group attached to the benzene ring makes the compound susceptible to oxidation. Phenols can be oxidized to form colored quinone-type structures, a common degradation pathway for this class of compounds. The presence of atmospheric oxygen can facilitate this process, which can be accelerated by light and elevated temperatures.

-

Nitrile Group (-C≡N): The nitrile group is generally stable but can undergo hydrolysis under strongly acidic or basic conditions to form a carboxylic acid (2-fluoro-5-hydroxybenzoic acid) via an intermediate amide. While this is less likely to occur under standard storage conditions, exposure to acidic or basic vapors in a poorly managed storage environment could initiate this degradation.

-

Fluorine Substituent (-F): The fluorine atom is a stable substituent on the aromatic ring and is unlikely to be a primary site of degradation under normal storage conditions. Its strong electron-withdrawing nature can influence the reactivity of the other functional groups.

-

Solid Form: 2-Fluoro-5-hydroxybenzonitrile is a solid at room temperature, which generally contributes to better stability compared to liquids, as the mobility of molecules is restricted, slowing down potential degradation reactions.

Recommended Storage and Handling Conditions

Based on information from multiple chemical suppliers and general best practices for handling phenolic and nitrile compounds, the following storage conditions are recommended to maintain the long-term purity and stability of 2-Fluoro-5-hydroxybenzonitrile.

| Parameter | Recommendation | Rationale and In-depth Explanation |

| Temperature | Ambient Room Temperature (20°C to 25°C) | Multiple suppliers specify "Ambient Temperature" for storage[1][2][3]. Storing within a controlled room temperature range minimizes the rate of potential degradation reactions. Elevated temperatures can provide the activation energy for oxidation of the phenolic group and potentially other degradation pathways. Studies on other phenolic compounds have shown that their degradation increases with temperature[4][5]. |

| Atmosphere | Inert Atmosphere (e.g., Argon or Nitrogen) | The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen. Storing the compound under an inert atmosphere will significantly inhibit oxidative degradation. For routine laboratory use where frequent access is required, tightly sealing the container after each use is crucial. For long-term storage, flushing the container with an inert gas is highly recommended[6][7][8][9][10]. |

| Moisture/Humidity | Dry Environment (Low Humidity) | The nitrile group can be susceptible to hydrolysis, although this typically requires more stringent conditions than ambient humidity. However, to prevent any potential for slow hydrolysis over long-term storage and to avoid physical changes to the solid material, it is best to store it in a dry environment. A desiccator or a controlled low-humidity cabinet is ideal. General guidance for chemical storage suggests maintaining relative humidity between 30% and 50%[6][11][12]. |

| Light | Protection from Light (Amber Vial/Opaque Container) | Phenolic compounds can be sensitive to light, which can catalyze oxidative degradation[4][13][14][15][16]. Storing 2-Fluoro-5-hydroxybenzonitrile in an amber glass vial or an opaque container will prevent photodegradation. |

| Container | Tightly Sealed, Chemically Resistant Container | A tightly sealed container is essential to prevent the ingress of moisture and air[7][14]. The container material should be chemically resistant to aromatic compounds. Glass is an excellent choice. |

| Incompatible Materials | Store away from Strong Oxidizing Agents, Strong Acids, and Strong Bases | Strong oxidizing agents can react vigorously with the phenolic group. Strong acids and bases can catalyze the hydrolysis of the nitrile group. It is crucial to segregate this compound from such materials in the storage area[17]. |

Potential Degradation Pathways

Understanding the potential chemical transformations that 2-Fluoro-5-hydroxybenzonitrile may undergo is critical for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results. Based on the functional groups present, the following degradation pathways are proposed:

Oxidative Degradation

The primary anticipated degradation pathway is the oxidation of the phenolic hydroxyl group. This can be initiated by atmospheric oxygen and is often accelerated by light and heat. The initial oxidation product is likely a phenoxy radical, which can then lead to the formation of colored quinone-like impurities.

Caption: Proposed oxidative degradation pathway of 2-Fluoro-5-hydroxybenzonitrile.

Hydrolytic Degradation

Under non-neutral pH conditions, the nitrile group can undergo hydrolysis. This is a two-step process, first forming an amide intermediate, which then hydrolyzes further to a carboxylic acid. While unlikely under optimal storage conditions, exposure to acidic or basic contaminants could trigger this pathway.

Caption: Proposed hydrolytic degradation pathway of 2-Fluoro-5-hydroxybenzonitrile.

Stability Assessment: Methodologies and Protocols

To experimentally verify the stability of 2-Fluoro-5-hydroxybenzonitrile and to develop a stability-indicating analytical method, forced degradation studies are recommended. These studies intentionally stress the compound under various conditions to predict its degradation profile. The International Council for Harmonisation (ICH) provides guidelines (Q1A and Q1B) that form the basis for these protocols[7][8][13][18][19].

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately and precisely quantify the parent compound without interference from any degradation products, process impurities, or other components in the sample matrix.

Workflow for Stability-Indicating HPLC Method Development:

Sources

- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. Tetrazole - Wikipedia [en.wikipedia.org]

- 3. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. universityproducts.com [universityproducts.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 10. researchgate.net [researchgate.net]

- 11. alltracon.com [alltracon.com]

- 12. youtube.com [youtube.com]

- 13. mastercontrol.com [mastercontrol.com]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Common chemical storage environment conditions Chemical Bluetooth HACCP temperature and humidity data logger [freshliance.com]

- 18. database.ich.org [database.ich.org]

- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of the safety hazards and proper handling procedures for 2-Fluoro-5-hydroxybenzonitrile. As a crucial building block in the synthesis of novel pharmaceutical compounds, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist of precautions, offering a scientific rationale for the recommended procedures to empower researchers with the knowledge to work confidently and safely.

Compound Profile and Reactivity

2-Fluoro-5-hydroxybenzonitrile (CAS RN: 104798-53-0), also known as 3-Cyano-4-fluorophenol, is a solid, bifunctional aromatic compound featuring a nitrile group and a hydroxyl group.[1] Its chemical structure informs its reactivity and potential hazards. The electron-withdrawing nature of the nitrile and fluorine substituents can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO | [2] |

| Molecular Weight | 137.11 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 98-108 °C | [1] |

| Synonyms | 3-Cyano-4-fluorophenol | [1] |

The presence of the nitrile group introduces the potential for hazardous reactions. Nitriles can polymerize in the presence of metals and some metal compounds.[3] They are generally incompatible with strong oxidizing agents, acids, and bases.[3] Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[3] Furthermore, the combination of bases and nitriles can produce hydrogen cyanide gas.[3]

Hazard Identification and Toxicological Profile

The primary hazards associated with 2-Fluoro-5-hydroxybenzonitrile stem from its acute toxicity and irritant properties.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential health effects.

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The toxicity of this compound is a significant concern. While specific toxicological data for 2-Fluoro-5-hydroxybenzonitrile is not extensively detailed in readily available literature, the hazards of the benzonitrile class of compounds are well-documented.[4] The nitrile functional group can be metabolized to release cyanide in the body, which is a potent inhibitor of cellular respiration.[5] Therefore, all routes of exposure—ingestion, skin contact, and inhalation—must be strictly avoided.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential when handling 2-Fluoro-5-hydroxybenzonitrile.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is critical to prevent the inhalation of any dust or vapors.

-

Containment: For procedures with a higher risk of generating dust or aerosols, the use of a glove box or other containment strategies should be considered.

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where the compound is handled.[6]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves.[6] Given that the compound is toxic upon skin contact, glove integrity is crucial. Regularly inspect gloves for any signs of degradation or perforation.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[7]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6] For tasks with a higher potential for exposure, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

Experimental Workflow: Safe Handling Protocol

Caption: A logical workflow for the safe handling of 2-Fluoro-5-hydroxybenzonitrile.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

-

Storage: Store 2-Fluoro-5-hydroxybenzonitrile in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

Disposal: Dispose of waste materials containing this compound as hazardous waste in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain or in the general trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting.[11] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

Given the potential for cyanide release, it is imperative that medical personnel are informed of the nature of the chemical exposure.[12] High-flow oxygen is a critical initial treatment for cyanide poisoning.[9]

Spill Response

In the event of a spill, evacuate the area and prevent unauthorized personnel from entering.[3] Wearing appropriate PPE, including respiratory protection, carefully clean up the spill.[3] For solid spills, avoid generating dust.[3] Place the spilled material into a sealed container for proper disposal.[3]

Conclusion

2-Fluoro-5-hydroxybenzonitrile is a valuable research chemical that demands respect and careful handling. By understanding its chemical properties, potential hazards, and implementing the robust safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Adherence to these guidelines is not merely a matter of compliance but a cornerstone of responsible scientific practice.

References

-

Health Safety & Wellbeing. First aid for cyanide exposure - OHS Information Sheet. [Online] Available at: [Link]

-

Health and Safety Executive and National Poisons Information Service. Cyanide poisoning recommendations on first aid treatment for employers and first aiders. [Online] Available at: [Link]

-

Centers for Disease Control and Prevention. Cyanide | Chemical Emergencies. [Online] Available at: [Link]

-

Medscape. Cyanide Toxicity Treatment & Management. [Online] Available at: [Link]

-

Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Online] Available at: [Link]

-

PubChem. 2-Fluoro-5-hydroxybenzonitrile. [Online] Available at: [Link]

-

PubChem. 2-Fluoro-4-hydroxybenzonitrile. [Online] Available at: [Link]

-

Cole-Parmer. Benzonitrile, 99+%, spectrophotometric grade Material Safety Data Sheet. [Online] Available at: [Link]

-

International Labour Organization and World Health Organization. ICSC 1103 - BENZONITRILE. [Online] Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Online] Available at: [Link]

Sources

- 1. 2-Fluoro-5-hydroxybenzonitrile | 104798-53-0 [sigmaaldrich.com]

- 2. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. npis.org [npis.org]

- 10. monash.edu [monash.edu]

- 11. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

Introduction: Acknowledging the Utility and Hazard of a Key Building Block

An In-depth Technical Guide to the Material Safety of 2-Fluoro-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

2-Fluoro-5-hydroxybenzonitrile, also known as 3-Cyano-4-fluorophenol, is a substituted aromatic compound of significant interest in medicinal and agricultural chemistry. Its unique arrangement of fluoro, hydroxyl, and nitrile functional groups makes it a versatile intermediate for synthesizing complex molecules, including novel therapeutic agents and advanced materials.[1] However, the very reactivity that makes this compound valuable also necessitates a profound understanding of its potential hazards.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more contextualized understanding of the safe handling, storage, and emergency management of 2-Fluoro-5-hydroxybenzonitrile. As Senior Application Scientists, our goal is to empower researchers to utilize this chemical's full potential while upholding the highest standards of laboratory safety. This document is built on the pillars of expertise, validated protocols, and authoritative data to ensure scientific integrity.

Physicochemical Identity and Properties

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction workups.

Chemical Structure

The arrangement of functional groups on the benzene ring dictates the molecule's reactivity, intermolecular interactions, and toxicological profile.

Caption: Chemical structure of 2-Fluoro-5-hydroxybenzonitrile.

Core Properties

The following table summarizes the key physicochemical data for 2-Fluoro-5-hydroxybenzonitrile, compiled from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 104798-53-0 | [2] |

| Molecular Formula | C₇H₄FNO | [2] |

| Molecular Weight | 137.11 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 98-108 °C | |

| Purity | Typically ≥98% | |

| Synonyms | 3-Cyano-4-fluorophenol |

Hazard Analysis: A GHS-Guided Perspective

2-Fluoro-5-hydroxybenzonitrile is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] Its primary hazards are acute toxicity, skin irritation, and serious eye irritation. The causality behind this is rooted in its chemical nature; nitriles can exhibit toxicity, while the phenolic hydroxyl group and the reactive benzene ring can contribute to irritant properties.

GHS Classification Summary

The following GHS classifications have been reported for this compound. It is crucial to note that classifications can vary slightly between suppliers based on the purity and specific data used.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skin / H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Visualizing Hazard Communication

The GHS system uses pictograms for immediate hazard recognition. For 2-Fluoro-5-hydroxybenzonitrile, the "Skull and Crossbones" and "Exclamation Mark" are the most relevant symbols, representing its acute toxicity and irritant properties, respectively.

Caption: GHS hazard classification pathway for the compound.

Exposure Control and Safe Handling Protocols

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All manipulations of solid 2-Fluoro-5-hydroxybenzonitrile that could generate dust, as well as any handling of its solutions, must be performed within a certified chemical fume hood.[4] The rationale is to contain and exhaust any airborne particles or vapors at the source, preventing inhalation. The work area should also be equipped with an accessible eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The choice of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a significant spill risk, a chemically resistant apron may be necessary.[6]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][5]

Step-by-Step Safe Handling Workflow

This protocol is designed to be a self-validating system where each step mitigates a specific risk.

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Verify the location of the nearest eyewash station and safety shower.

-

PPE Donning: Put on all required PPE as described in section 3.2.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to contain any dust. Use a spatula for transfers and handle containers carefully to avoid physical damage.[6]

-

During Use: Keep containers securely sealed when not in use.[6] Avoid any actions that could generate aerosols.

-

Post-Handling: After completion, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[6]

-

Hygiene: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[7]

Caption: A step-by-step workflow for safe handling.

Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[6][7] The storage temperature should be ambient or as recommended by the supplier.

-

Containers: Keep the container tightly closed to prevent contamination and potential sublimation or reaction with atmospheric moisture.[5]

-

Incompatibilities: Store away from strong oxidizing agents and incompatible foodstuff containers.[5][6] Contact with strong oxidizers could lead to a vigorous, potentially explosive reaction.

Emergency Response and First-Aid Protocols

In the event of an exposure or spill, a rapid and correct response is crucial.

First-Aid Measures

The following protocols should be followed while seeking immediate medical attention. Provide the attending medical personnel with a copy of the safety data sheet.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[6] 2. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4] 3. Keep the person warm and at rest.[6] 4. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove all contaminated clothing and footwear.[6] 2. Flush the affected skin with large amounts of running water and soap for at least 15 minutes.[5][6] 3. Seek medical attention if irritation persists. |

| Eye Contact | 1. Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5] 2. Remove contact lenses if present and easy to do so.[5] 3. Seek immediate medical attention. |

| Ingestion | 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting.[8] 2. If the person is conscious, have them drink plenty of water.[5] 3. Never give anything by mouth to an unconscious person.[8] 4. Seek immediate medical attention. |

Spill Management

-

Minor Spills: Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5] Place the material into a suitable, labeled container for hazardous waste disposal.[6] Clean the spill area with soap and water.

-

Major Spills: Evacuate the area immediately and alert emergency personnel. Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mu.edu.sa [mu.edu.sa]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Page loading... [guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Biological Activity of Fluorinated Benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Fluorine and the Benzonitrile Scaffold

In the landscape of medicinal chemistry, the benzonitrile scaffold, a simple aromatic ring bearing a cyano group, has proven to be a remarkably versatile and privileged structure.[1] Its unique electronic properties and synthetic accessibility have propelled the development of a multitude of biologically active molecules.[1] The strategic incorporation of fluorine atoms into this scaffold further amplifies its potential, a testament to the profound impact of fluorine in drug design.[2][3][4] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[3][5][6][7] This guide delves into the core biological activities of fluorinated benzonitrile derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Part 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

Fluorinated benzonitrile derivatives have emerged as a significant class of anticancer agents, primarily by disrupting fundamental cellular processes essential for tumor growth and survival.[1]

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism by which many benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and form the mitotic spindle necessary for cell division.[1] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

-

Signaling Pathway: The disruption of the microtubule network triggers the spindle assembly checkpoint, a crucial cellular surveillance mechanism. Prolonged activation of this checkpoint ultimately initiates the intrinsic apoptotic pathway, involving the activation of caspases and culminating in cell death.[1]

Quantitative Data: Potency Against Cancer Cell Lines

The anticancer efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 |

| 2-Phenylacrylonitriles | HCT116 (Colon) | 5.9 nM[1] |

| BEL-7402 (Liver) | 7.8 nM[1] | |

| Benzotriazole-acrylonitriles | A549 (Lung) | 5.47 ± 1.11 µM[1] |

| MKN45 (Stomach) | 3.04 ± 0.02 µM[1] |

Table 1: In vitro anticancer activity of selected benzonitrile derivatives.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[8][9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzonitrile derivative and a vehicle control.

-

Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part 2: Antimicrobial Activity - Combating Pathogenic Threats

The structural features of fluorinated benzonitriles also lend themselves to the development of potent antimicrobial agents.

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

Certain benzonitrile derivatives exhibit antibacterial activity by targeting enzymes crucial for bacterial survival.[1] For instance, some have been shown to inhibit penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[1] Covalent binding to these enzymes disrupts cell wall integrity, leading to bacterial lysis.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the fluorinated benzonitrile derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add a standardized inoculum of the target bacterial or fungal strain to each well.

-

Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

-

Visual Assessment: After incubation, visually inspect the wells for turbidity. The lowest concentration without visible growth is the MIC.

-

Quantitative Measurement (Optional): An indicator dye such as resazurin can be added to aid in the determination of microbial growth.

Part 3: Enzyme Inhibition - A Versatile Strategy for Therapeutic Intervention